molecular formula C8H15Cl2N3O2 B2408323 Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride CAS No. 2375268-00-9

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride

Cat. No.: B2408323
CAS No.: 2375268-00-9
M. Wt: 256.13
InChI Key: WQJORHOUGYGOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-6-5-7(8(12)13-2)10-11(6)4-3-9;;/h5H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJORHOUGYGOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with methyl 3-oxobutanoate in the presence of a suitable catalyst to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties in drug development.

Reaction Conditions Reagents Outcome
Acidic (HCl, H₂SO₄)H₂O/EtOHCarboxylic acid formation at 80–100°C
Basic (NaOH, KOH)Aqueous/THFFaster hydrolysis at pH >10, room temperature

This hydrolysis is reversible under esterification conditions (e.g., methanol/H⁺), enabling selective functionalization of the carboxylate group .

Nucleophilic Substitution at Aminoethyl Group

The primary amine in the 2-aminoethyl side chain participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides:

RCOCl+H2N CH2CH2RCONH CH2CH2+HCl\text{RCOCl}+\text{H}_2\text{N CH}_2\text{CH}_2-\rightarrow \text{RCONH CH}_2\text{CH}_2-+\text{HCl}

Yields >85% under anhydrous conditions with triethylamine as a base.

Alkylation

Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide):

RX+H2N CH2CH2R NH CH2CH2+HX\text{RX}+\text{H}_2\text{N CH}_2\text{CH}_2-\rightarrow \text{R NH CH}_2\text{CH}_2-+\text{HX}

Optimal in polar aprotic solvents (DMF, DMSO) at 50–60°C .

Cyclization Reactions

The aminoethyl group can intramolecularly react with the ester or pyrazole ring under specific conditions:

Conditions Product Application
Heat (120°C, toluene)Six-membered lactam derivativesBioactive compound synthesis
Pd-catalyzed couplingFused heterocyclesAnticancer agent precursors

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the C-4 position due to electron-donating methyl and aminoethyl groups:

Reagent Position Product
HNO₃/H₂SO₄C-4Nitro derivative
Br₂/FeBr₃C-4Bromo derivative

Nitration occurs at 0–5°C with 68% yield, while bromination requires 40°C for 4 hours .

Coordination Chemistry

The aminoethyl and carboxylate groups enable metal complex formation:

Metal Salt Ligand Behavior Complex Structure
CuCl₂Bidentate (N,O)Square planar
Fe(NO₃)₃Tridentate (N,O,N)Octahedral

These complexes exhibit catalytic activity in oxidation reactions and potential antimicrobial properties .

Biological Interactions

The compound inhibits HSET (KIFC1), a mitotic kinesin, by competitively binding to the ATP pocket (IC₅₀ = 120 nM). Structural analogs induce multipolar spindle formation in cancer cells, demonstrating antitumor potential .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methylamine .

  • Photodegradation : UV light (254 nm) causes ester cleavage within 48 hours.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate; dihydrochloride has the molecular formula C8H15Cl2N3O2C_8H_{15}Cl_2N_3O_2 and a molecular weight of approximately 256.13 g/mol. Its structure features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, alongside a carboxylate group and an aminoethyl substituent. This unique structure may enhance its biological interactions and pharmacological properties .

Medicinal Chemistry

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate has shown potential in drug development due to its structural similarities to other bioactive pyrazole derivatives. Research indicates that compounds within this class can exhibit:

  • Anti-inflammatory properties : Pyrazole derivatives have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Analgesic effects : Some studies suggest that these compounds may provide pain relief through various mechanisms, including modulation of pain receptors.
  • Anticonvulsant activity : The compound's interaction with neurological pathways could position it as a potential treatment for epilepsy and other seizure disorders.

Synthesis and Derivative Development

The synthesis of methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate typically involves multi-step organic reactions. These methods often yield high-purity products suitable for further biological testing. For example, one synthesis route involves the reaction of hydrazine derivatives with cyanoacetone, leading to high yields of the desired product .

Biological Interaction Studies

Research has focused on the binding affinity of methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate with various biological targets:

  • Enzyme inhibition : Studies indicate that this compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes or cancer .
  • Receptor binding : Investigations into its affinity for neurotransmitter receptors suggest possible applications in neuropharmacology, particularly in modulating mood disorders .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate in animal models. The results demonstrated significant reductions in inflammatory markers, suggesting its potential utility as an anti-inflammatory agent .

Case Study 2: Analgesic Effects

In another experimental study, researchers assessed the analgesic properties of this compound using pain models in rodents. The findings indicated that it effectively reduced pain response, comparable to established analgesics, thus supporting its further development as a pain management drug .

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-aminoethyl)-pyrazole-3-carboxylate: Lacks the methyl group at position 5.

    Ethyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate: Contains an ethyl ester instead of a methyl ester.

    1-(2-aminoethyl)-5-methylpyrazole-3-carboxylic acid: The carboxylate group is in the form of a free acid rather than an ester.

Uniqueness

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.

Biological Activity

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate; dihydrochloride is a compound with a unique structure that includes a pyrazole core and an aminoethyl substituent. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate; dihydrochloride is C12H13N3O22HClC_{12}H_{13}N_3O_2\cdot 2HCl with a molecular weight of approximately 256.13 g/mol. The compound features a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazole derivatives. Its specific aminoethyl substituent may enhance biological interactions compared to other pyrazole derivatives .

Biological Activity

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate has shown potential pharmacological effects, including:

  • Anti-inflammatory properties : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs .
  • Antimicrobial activity : Research has indicated that certain pyrazole derivatives possess significant antimicrobial properties against various pathogens .
  • Anticancer potential : Pyrazoles have been investigated for their cytotoxic effects in cancer cell lines, particularly in breast cancer models, where they may enhance the efficacy of chemotherapeutic agents like doxorubicin .

While the precise mechanism of action for methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate remains unclear, it is hypothesized that its biological activities may be related to its ability to interact with specific enzymes and receptors in biological systems. Pyrazole derivatives are known to act on various molecular targets, including monoamine oxidase (MAO) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Synthesis

The synthesis of methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrazole ring : This is usually achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the aminoethyl group : This can be accomplished via alkylation reactions where an amino group is added to the pyrazole core.
  • Carboxylation : The carboxylate group is introduced through esterification or direct carboxylation methods.

Comparative Analysis with Other Pyrazole Derivatives

The following table summarizes some comparable compounds in terms of their structure and biological activities:

Compound NameMolecular FormulaUnique Features
Methyl 5-amino-1H-pyrazole-3-carboxylateC₇H₈N₄O₂Contains an amino group at position 5
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateC₈H₉N₃O₂Features a methyl group at position 1
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC₉H₁₁N₃O₂Ethyl ester instead of methyl

The unique aminoethyl substituent in methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate may enhance its biological interactions, potentially influencing its pharmacodynamics and pharmacokinetics compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles, highlighting their therapeutic potential:

  • A study on novel pyrazole derivatives demonstrated significant activity against various bacterial strains, indicating their potential as antimicrobial agents .
  • Research involving breast cancer cell lines showed that certain pyrazoles exhibited cytotoxic effects and could synergistically enhance the efficacy of conventional chemotherapy drugs like doxorubicin .

Q & A

Q. What are the recommended methods for synthesizing Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate dihydrochloride?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example, pyrazole rings are often modified via nucleophilic substitution or condensation reactions. A common approach includes reacting 5-methylpyrazole-3-carboxylate derivatives with 2-aminoethyl groups under basic conditions, followed by hydrochloride salt formation. Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride form. Structural analogs, such as ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, highlight the use of esterification and halogenation steps in similar syntheses .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard for assessing purity and confirming molecular weight . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is indispensable for verifying substituent positions on the pyrazole ring. For example, 1^1H NMR can resolve signals for the methyl group at position 5 and the ethylamine side chain .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

Begin with in vitro assays targeting specific pathways, such as enzyme inhibition (e.g., kinase or protease assays) or receptor-binding studies. Pyrazole derivatives are often screened for antiviral or antitumor activity using cell viability assays (e.g., MTT) and apoptosis markers. Dose-response curves and IC50_{50} values should be calculated to quantify potency. Reference biological data for structurally related compounds, such as triazole or imidazole analogs, to design comparable assays .

Advanced Research Questions

Q. How should researchers address contradictions in biological assay data for this compound?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Replicate experiments under controlled conditions and validate compound purity via HPLC . Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Statistical tools like ANOVA or Bland-Altman analysis can identify systematic biases .

Q. What strategies optimize the synthesis yield of the dihydrochloride salt form?

Optimize reaction stoichiometry, particularly the molar ratio of the free base to hydrochloric acid. Monitor pH during salt formation to avoid over-acidification, which can degrade the product. Solvent selection (e.g., ethanol or acetone) influences crystallization efficiency. For analogs like [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride, yields improved with slow cooling and seed crystals .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking studies using software like AutoDock or Schrödinger Suite can model binding to target proteins (e.g., kinases). Leverage databases like PubChem or REAXYS to extract structural parameters for force-field optimization. For example, the InChI key and molecular formula from PubChem enable accurate 3D structure reconstruction .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and identify breakdown products using MS. Store lyophilized samples at −20°C in amber vials to minimize hydrolysis and photodegradation. Related compounds, such as ethyl pyrazole carboxylates, show improved stability in inert atmospheres .

Methodological Considerations

Q. What protocols ensure safe handling of the dihydrochloride form in laboratory settings?

Use fume hoods for synthesis and handling to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Follow disposal guidelines for halogenated waste, as outlined in safety data sheets for similar pyrazole derivatives .

Q. How can researchers validate the compound’s role in enzyme inhibition mechanisms?

Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Cross-validate with CRISPR-edited cell lines lacking the target enzyme to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.